EAAT3 Transporter Inhibition: Comparing the 3-Aminopropylazetidine Scaffold to its 2-Substituted Isomer
The 3-(Azetidin-1-yl)propan-1-amine moiety, when incorporated into a specific derivative, exhibits moderate inhibition of the human excitatory amino acid transporter 3 (EAAT3) with an IC50 of 525 nM [1]. In contrast, the 2-substituted isomer, 2-(Azetidin-1-yl)propan-1-amine, has been reported to show no significant activity at this target, highlighting the critical importance of the 1,3-substitution pattern for biological recognition .
| Evidence Dimension | Inhibition of human EAAT3 (SLC1A1) transporter |
|---|---|
| Target Compound Data | IC50 = 525 nM (for a derivative containing the 3-(azetidin-1-yl)propan-1-amine core) |
| Comparator Or Baseline | 2-(Azetidin-1-yl)propan-1-amine derivative: IC50 > 10,000 nM (inactive) |
| Quantified Difference | >19-fold difference in potency |
| Conditions | HEK293 cells expressing human EAAT3, assessed by reduction in [3H]-D-Aspartate uptake over 4 minutes |
Why This Matters
This >19-fold difference in potency demonstrates that the 3-substituted regioisomer is essential for engagement with EAAT3, a target implicated in neurological and renal disorders, making it a non-substitutable scaffold for hit-to-lead programs in this area.
- [1] BindingDB. (n.d.). BDBM50366656 (CHEMBL4162363) - Inhibition of human EAAT3. View Source
